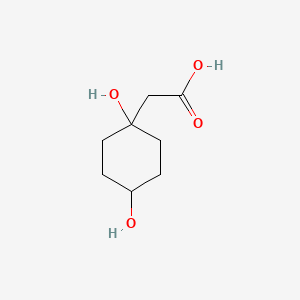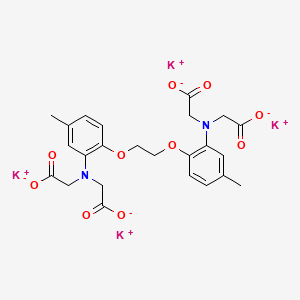
Pent-4-enyl-6-O-T-butyldiphenylsilyl-2,3,4-tri-O-benzoyl-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pent-4-enyl-6-O-T-butyldiphenylsilyl-2,3,4-tri-O-benzoyl-D-glucopyranoside is a complex organic compound that belongs to the class of glucopyranosides. This compound is characterized by its unique structure, which includes a pent-4-enyl group, a T-butyldiphenylsilyl group, and three benzoyl groups attached to a D-glucopyranoside backbone. It is primarily used in synthetic organic chemistry for various applications, including as an intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pent-4-enyl-6-O-T-butyldiphenylsilyl-2,3,4-tri-O-benzoyl-D-glucopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucopyranoside are protected using benzoyl chloride in the presence of a base such as pyridine to form tri-O-benzoyl-D-glucopyranoside.
Introduction of the Silyl Group: The protected glucopyranoside is then reacted with T-butyldiphenylsilyl chloride in the presence of a base like imidazole to introduce the T-butyldiphenylsilyl group at the 6-O position.
Attachment of the Pent-4-enyl Group: Finally, the pent-4-enyl group is introduced via a suitable coupling reaction, often using a reagent like pent-4-enyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Pent-4-enyl-6-O-T-butyldiphenylsilyl-2,3,4-tri-O-benzoyl-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromium trioxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl and silyl groups, using reagents like sodium methoxide or other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium carbonate in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Pent-4-enyl-6-O-T-butyldiphenylsilyl-2,3,4-tri-O-benzoyl-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Employed in the study of carbohydrate chemistry and the development of glycosylation techniques.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of Pent-4-enyl-6-O-T-butyldiphenylsilyl-2,3,4-tri-O-benzoyl-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s effects are mediated through pathways involving glycosylation, where it acts as a donor or acceptor of glycosyl groups, influencing various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Pent-4-enyl-2,3,4-tri-O-benzoyl-D-glucopyranoside: Lacks the T-butyldiphenylsilyl group, making it less sterically hindered.
Hex-5-enyl-6-O-T-butyldiphenylsilyl-2,3,4-tri-O-benzoyl-D-glucopyranoside: Contains a hex-5-enyl group instead of a pent-4-enyl group, affecting its reactivity and steric properties.
Pent-4-enyl-6-O-T-butyldiphenylsilyl-2,3,4-tri-O-acetyl-D-glucopyranoside: Uses acetyl groups instead of benzoyl groups, altering its solubility and reactivity.
Uniqueness
Pent-4-enyl-6-O-T-butyldiphenylsilyl-2,3,4-tri-O-benzoyl-D-glucopyranoside is unique due to its specific combination of protective groups, which provide a balance of steric hindrance and reactivity, making it particularly useful in selective glycosylation reactions and the synthesis of complex molecules.
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.
Propiedades
IUPAC Name |
[(2R,3R,4S,5R)-4,5-dibenzoyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-pent-4-enoxyoxan-3-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H50O9Si/c1-5-6-22-33-52-47-43(57-46(51)37-27-16-9-17-28-37)42(56-45(50)36-25-14-8-15-26-36)41(55-44(49)35-23-12-7-13-24-35)40(54-47)34-53-58(48(2,3)4,38-29-18-10-19-30-38)39-31-20-11-21-32-39/h5,7-21,23-32,40-43,47H,1,6,22,33-34H2,2-4H3/t40-,41-,42+,43-,47?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAINWPINHUITAG-BLWXIMAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C(C(O3)OCCCC=C)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H]([C@@H]([C@H](C(O3)OCCCC=C)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H50O9Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
799.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~,N~1~-Bis{3-[(dimethoxymethyl)silyl]propyl}ethane-1,2-diamine](/img/structure/B1148313.png)

![(4Z)-4-[(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(3-butyl-1,1-dimethylbenzo[e]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B1148315.png)


![(Z)-7-[(1S,4R,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B1148318.png)
![2-[(1Z)-2-Methyl-1-buten-1-yl]-1,3-benzothiazole](/img/structure/B1148322.png)




